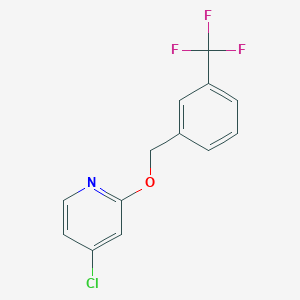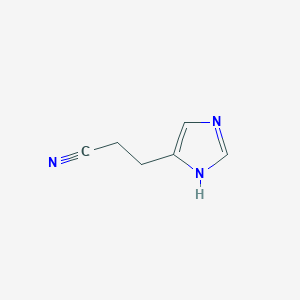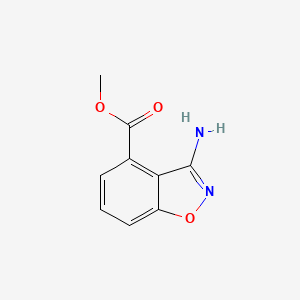
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group at the 4-position and a benzyl ether group at the 2-position The benzyl group itself is substituted with a trifluoromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:
-
Formation of the Benzyl Ether: : The initial step involves the reaction of 4-chloropyridine with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The chloro group at the 4-position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions to modify the functional groups present on the benzyl ether moiety.
-
Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative in the presence of a palladium catalyst .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Coupling Reactions: Formation of biaryl compounds with diverse substituents.
科学研究应用
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:
作用机制
The mechanism of action of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .
相似化合物的比较
Similar Compounds
4-Chloro-2-((3-(trifluoromethyl)phenyl)oxy)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the combination of its pyridine ring, chloro group, and trifluoromethyl-substituted benzyl ether moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
属性
CAS 编号 |
1346707-19-4 |
|---|---|
分子式 |
C13H9ClF3NO |
分子量 |
287.66 g/mol |
IUPAC 名称 |
4-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-11-4-5-18-12(7-11)19-8-9-2-1-3-10(6-9)13(15,16)17/h1-7H,8H2 |
InChI 键 |
VIXVSBMZDFVXAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=NC=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)









